molecular formula C12H16FN B13595326 2-(2-Fluoro-4-methylphenyl)piperidine

2-(2-Fluoro-4-methylphenyl)piperidine

Cat. No.: B13595326
M. Wt: 193.26 g/mol
InChI Key: QFGVXHBJTAENCN-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methylphenyl)piperidine is a chemical compound with the molecular formula C12H16FN. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a fluorine atom and a methyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-4-methylphenyl)piperidine typically involves the reaction of 2-fluoro-4-methylbenzaldehyde with piperidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors like cost, efficiency, and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluoro-4-methylphenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Fluoro-4-methylphenyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methylphenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to significant biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    Piperidine: A basic structure without the fluorine and methyl substitutions.

    2-Fluoropiperidine: Similar but lacks the methyl group.

    4-Methylpiperidine: Similar but lacks the fluorine atom.

Uniqueness: 2-(2-Fluoro-4-methylphenyl)piperidine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

2-(2-fluoro-4-methylphenyl)piperidine

InChI

InChI=1S/C12H16FN/c1-9-5-6-10(11(13)8-9)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3

InChI Key

QFGVXHBJTAENCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CCCCN2)F

Origin of Product

United States

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